5-Desthiopropyl-5-hydroxy-ticagrelor
Description
Properties
IUPAC Name |
7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32)/t9-,12+,13+,14-,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAQRSGFWADAN-AAIYSHPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC2=C3C(=NC(=O)N2)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)OCCO)C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Structure and Key Modifications
5-Desthiopropyl-5-hydroxy-ticagrelor (molecular formula: , molecular weight: 464.42 g/mol) is derived from ticagrelor through two primary structural alterations:
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Desthiopropylation : Removal of the thiopropyl group at the fifth position of the cyclopentane ring.
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Hydroxylation : Introduction of a hydroxyl group at the same position.
These modifications alter the compound’s pharmacokinetic profile, including its binding affinity to the P2Y12 receptor and metabolic stability. The hydroxyl group enhances hydrophilicity, potentially reducing off-target effects compared to ticagrelor.
Synthetic Routes for this compound
Starting Material: Ticagrelor as a Precursor
The synthesis begins with ticagrelor (AZD-6140), a compound with well-documented synthetic pathways. Key intermediates in ticagrelor synthesis, such as AR-C124910XX (a primary metabolite), are often utilized to streamline the production of derivatives like this compound.
Stepwise Synthesis Protocol
The preparation method involves four critical steps, adapted from patented ticagrelor synthesis routes:
Step 1: Coupling Reaction
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Reactants : Compound I (cyclopropylamine derivative) and Compound II (triazolopyrimidine precursor).
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Conditions :
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Solvent: Water (weight ratio of Compound II to water = 1:3–7).
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Base: Sodium hydroxide (1–3 mol/L aqueous solution).
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Temperature: 95–105°C.
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Duration: 20–24 hours.
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Outcome : Formation of Compound III (yield: 84.5%, purity: 96.2%).
Step 2: Diazotization
Step 3: Second Coupling Reaction
Step 4: Deprotection and Hydroxylation
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Reactants : Compound VI treated with hydrochloric acid.
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Conditions :
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Solvent: Ethanol/water mixture (4:1 v/v).
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Acid Concentration: Concentrated HCl.
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Temperature: 10°C.
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Duration: 6 hours.
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Outcome : Final product, this compound (yield: 88%, purity: 99%).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time Dependence
Catalytic and Stoichiometric Considerations
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Molar Ratios :
Analytical Characterization
Purity and Yield Assessment
Structural Confirmation
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NMR Spectroscopy :
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Mass Spectrometry :
Applications and Research Utility
Chemical Reactions Analysis
Types of Reactions: 5-Desthiopropyl-5-hydroxy-ticagrelor undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further pharmacological studies .
Scientific Research Applications
Pharmacological Properties
5-Desthiopropyl-5-hydroxy-ticagrelor retains the core mechanism of action seen in ticagrelor, which involves the inhibition of adenosine diphosphate (ADP) mediated platelet aggregation. This compound is characterized by its rapid absorption and reversible action, making it a candidate for further investigation in various clinical scenarios.
Clinical Applications
The primary applications of this compound can be categorized into several key areas:
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Acute Coronary Syndrome (ACS) Management
- Similar to ticagrelor, this compound may be utilized in the management of ACS, particularly in patients who are intolerant to traditional antiplatelet therapies such as clopidogrel. Its rapid onset and potent antiplatelet effects could provide significant benefits in acute settings.
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Post-Operative Thrombosis Prevention
- The compound may be explored for use in patients undergoing percutaneous coronary interventions (PCI) where there is a high risk of thrombosis. Studies indicate that ticagrelor significantly reduces major adverse cardiovascular events post-PCI, suggesting that its derivative could have similar benefits .
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Chronic Management of Cardiovascular Diseases
- Long-term administration could be investigated for chronic conditions such as coronary artery disease, where ongoing antiplatelet therapy is crucial to prevent ischemic events.
Case Studies and Research Findings
Research into this compound is still developing, but existing studies on ticagrelor provide insights into potential outcomes:
- Efficacy and Safety Profiles : A study evaluating ticagrelor's safety found that adverse reactions included dyspnea and bleeding complications, which are critical considerations for any derivative . The incidence rates observed in these studies will inform the safety profile of this compound.
- Comparative Effectiveness : In clinical trials comparing ticagrelor with clopidogrel, ticagrelor demonstrated superior efficacy in reducing cardiovascular events . Future studies will need to assess whether this compound exhibits similar or improved efficacy.
Data Table: Comparative Overview
| Characteristic | Ticagrelor | This compound |
|---|---|---|
| Mechanism | P2Y12 receptor antagonist | P2Y12 receptor antagonist |
| Onset of Action | Rapid | TBD |
| Duration of Action | Moderate | TBD |
| Common Side Effects | Dyspnea, bleeding | TBD |
| Clinical Indications | ACS, PCI | Potentially similar |
TBD indicates that further research is needed to establish these characteristics for this compound.
Mechanism of Action
5-Desthiopropyl-5-hydroxy-ticagrelor exerts its effects by inhibiting the P2Y12 receptor on platelets. This receptor is involved in the activation and aggregation of platelets, which are critical steps in the formation of blood clots. By blocking this receptor, the compound prevents platelet aggregation and reduces the risk of thrombotic events .
The molecular targets include the P2Y12 receptor and associated signaling pathways such as the inhibition of adenylyl cyclase and activation of PI3K, Akt, and Rap1b .
Comparison with Similar Compounds
Ticagrelor
- Structure : Contains a thiopropyl group at the 5-position and lacks hydroxylation.
- Function : Reversibly binds P2Y12 receptors, inhibiting ADP-induced platelet aggregation.
- Hydroxylation may enhance polarity, improving solubility but possibly reducing blood-brain barrier penetration .
Ticagrelor Metabolites (e.g., AR-C124910XX)
- Structure : AR-C124910XX, a major active metabolite, retains the thiopropyl group but undergoes hydroxylation at the cyclopentane moiety.
- Function : Maintains antiplatelet activity but with a shorter half-life than ticagrelor.
- Key Differences :
- 5-Desthiopropyl-5-hydroxy-ticagrelor’s modifications occur at the triazolo-pyrimidine core rather than the cyclopentane ring, which may shift receptor interaction dynamics.
Phenothiazine Derivatives (e.g., Mesoridazine 5-Sulfoxide)
- Structure: Phenothiazine core with sulfoxide and methylpiperidine groups .
- Function : Antipsychotic agents (unrelated to antiplatelet activity).
- Key Differences :
Pharmacokinetic and Pharmacodynamic Considerations
A hypothetical comparison based on structural features is outlined below:
| Property | Ticagrelor | This compound | AR-C124910XX |
|---|---|---|---|
| Core Modification | Thiopropyl at C5 | Desthiopropyl + hydroxyl at C5 | Hydroxyl at cyclopentane |
| Lipophilicity | High (logP ~3.5) | Moderate (estimated) | Moderate |
| Metabolic Pathway | CYP3A4 oxidation | Likely Phase I/II conjugation | CYP3A4-mediated |
| Receptor Binding (IC50) | ~6 nM (P2Y12) | Unknown | ~10 nM (P2Y12) |
Biological Activity
5-Desthiopropyl-5-hydroxy-ticagrelor is a notable compound derived from ticagrelor, a well-established antiplatelet medication used primarily in the management of acute coronary syndrome (ACS). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, case studies, and research findings.
Overview of Ticagrelor and Its Metabolite
Ticagrelor is an oral P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. Its active metabolite, this compound, plays a crucial role in enhancing the drug's therapeutic effects. As a prodrug, ticagrelor undergoes extensive metabolism to yield this active form, which contributes to its antiplatelet effects and overall efficacy in cardiovascular therapies .
The primary mechanism of action for this compound involves:
- Reversible Binding : It reversibly binds to the P2Y12 receptor on platelets, blocking ADP-mediated activation and aggregation.
- Enhanced Platelet Inhibition : Studies indicate that this metabolite provides greater and more consistent platelet inhibition compared to other antiplatelet agents like clopidogrel .
This mechanism is particularly beneficial in patients undergoing percutaneous coronary intervention (PCI), where effective platelet inhibition is critical to prevent thrombotic events.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed following oral administration of ticagrelor.
- Distribution : Widely distributed in the body with a significant volume of distribution.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to its active form .
Biological Activity and Efficacy
Research has shown that this compound exhibits several biological activities:
- Antiplatelet Activity : Demonstrated significant inhibition of platelet aggregation in various studies, making it effective in reducing the risk of cardiovascular events .
- Reduction in Thrombotic Events : Case studies have indicated a lower incidence of stent thrombosis and myocardial infarction among patients treated with ticagrelor compared to those receiving clopidogrel .
Table 1: Summary of Key Pharmacological Properties
| Property | Description |
|---|---|
| Compound Name | This compound |
| Mechanism of Action | P2Y12 receptor antagonist |
| Bioavailability | High |
| Half-life | Approximately 7 hours |
| Metabolism | Hepatic (CYP3A4 and CYP3A5) |
| Primary Use | Antiplatelet therapy in ACS |
Case Studies and Clinical Findings
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One-Month Outcomes Post-PCI :
A study involving ACS patients revealed that those treated with ticagrelor experienced dyspnea (28.8%), bleeding (2.5%), and hypersensitivity reactions (0.6%). Importantly, no cases of bradycardia or stent thrombosis were reported, underscoring the safety profile of ticagrelor and its metabolites . -
Comparative Efficacy :
In another study comparing ticagrelor to clopidogrel, patients on ticagrelor showed significantly lower platelet reactivity at one month post-treatment. The study indicated that higher doses of ticagrelor led to improved outcomes without increasing adverse events related to bleeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
